

Application Note and Protocol: Analytical Characterization of 1-(2-Fluorophenyl)cyclopropanecarbonitrile

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Compound of Interest

Compound Name: 1-(2-Fluorophenyl)cyclopropanecarbonitrile

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Abstract

This document provides a comprehensive guide to the analytical methods for the characterization of **1-(2-Fluorophenyl)cyclopropanecarbonitrile**, a key intermediate in the synthesis of various organic compounds. The protocols detailed herein are designed for the verification of its chemical structure, purity, and physicochemical properties, ensuring its suitability for further use in research and development. The methodologies covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.

Chemical Structure and Properties

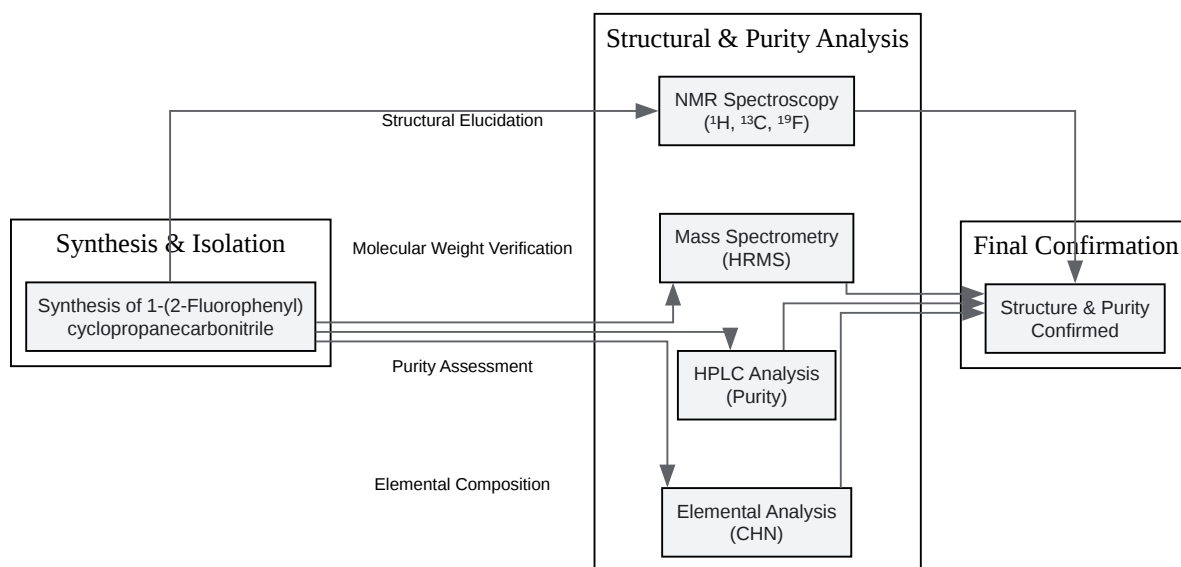
- IUPAC Name: **1-(2-Fluorophenyl)cyclopropanecarbonitrile**
- CAS Number: 97009-38-6[1]
- Molecular Formula: C₁₀H₈FN
- Molecular Weight: 161.18 g/mol

Table 1: Physicochemical Properties of **1-(2-Fluorophenyl)cyclopropanecarbonitrile**

Property	Value
Molecular Formula	C ₁₀ H ₈ FN
Molecular Weight	161.18 g/mol
Appearance	Colorless to pale yellow oil or solid
Solubility	Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Methanol)

Analytical Workflow

The following diagram outlines the logical workflow for the comprehensive characterization of **1-(2-Fluorophenyl)cyclopropanecarbonitrile**.



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Caption: Workflow for the characterization of **1-(2-Fluorophenyl)cyclopropanecarbonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **1-(2-Fluorophenyl)cyclopropanecarbonitrile**, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

Experimental Protocol

- **Sample Preparation:** Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
- **Instrumentation:** Utilize a 400 MHz or higher field NMR spectrometer.
- **¹H NMR Acquisition:**
 - Acquire spectra at 25 °C.
 - Use a standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds.
 - Record the spectrum over a range of 0-10 ppm.
- **¹³C NMR Acquisition:**
 - Acquire spectra using a proton-decoupled pulse sequence.
 - Record the spectrum over a range of 0-200 ppm.
- **¹⁹F NMR Acquisition:**
 - Acquire spectra using a suitable pulse program for fluorine.
 - Use a common fluorine reference standard (e.g., CFCI₃).

Expected Spectral Data

The following table summarizes the expected chemical shifts for **1-(2-Fluorophenyl)cyclopropanecarbonitrile**. Actual values may vary slightly based on the solvent and instrument used.

Table 2: Expected NMR Spectral Data

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
^1H	7.50 - 7.10	m	-	Aromatic Protons
^1H	1.80 - 1.60	m	-	Cyclopropyl Protons
^1H	1.50 - 1.30	m	-	Cyclopropyl Protons
^{13}C	160 - 157 (d)	d	~ 245 (^1JCF)	C-F (Aromatic)
^{13}C	132 - 120	m	-	Aromatic Carbons
^{13}C	118 - 115	s	-	Cyano Carbon (CN)
^{13}C	25 - 15	m	-	Cyclopropyl Carbons
^{13}C	15 - 10	s	-	Quaternary Cyclopropyl Carbon
^{19}F	-110 to -120	m	-	Aromatic Fluorine

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition of the target compound.

Experimental Protocol

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition:
 - Infuse the sample solution into the ESI source.
 - Acquire data in positive ion mode.
 - Scan a mass range appropriate for the expected molecular ion (e.g., m/z 100-300).
 - Ensure a mass accuracy of < 5 ppm.^[2]

Expected Data

Table 3: Expected High-Resolution Mass Spectrometry Data

Ion	Calculated m/z	Observed m/z
$[M+H]^+$	162.0719	Within 5 ppm of calculated
$[M+Na]^+$	184.0538	Within 5 ppm of calculated

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of **1-(2-Fluorophenyl)cyclopropanecarbonitrile**. A reversed-phase method is generally suitable for this non-polar compound.

Experimental Protocol

- Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.

- Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 column is recommended.[3]
- Chromatographic Conditions:
 - Column: C18, 4.6 x 150 mm, 5 μ m
 - Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30 $^{\circ}$ C
 - Detection Wavelength: 220 nm
 - Injection Volume: 10 μ L

Data Presentation

The purity of the sample is determined by the area percentage of the main peak.

Table 4: HPLC Purity Analysis

Sample ID	Retention Time (min)	Peak Area	Area %
Main Peak	(e.g., 4.5)	(e.g., 1234567)	> 98%
Impurities	(Varies)	(e.g., < 24691)	< 2%

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which is a fundamental confirmation of the empirical formula.

Experimental Protocol

- Sample Preparation: Accurately weigh 2-3 mg of the dry, homogenous sample into a tin capsule.
- Instrumentation: Utilize a CHN elemental analyzer based on combustion analysis.[\[4\]](#)[\[5\]](#)
- Analysis:
 - The sample is combusted at high temperatures in an oxygen-rich environment.
 - The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

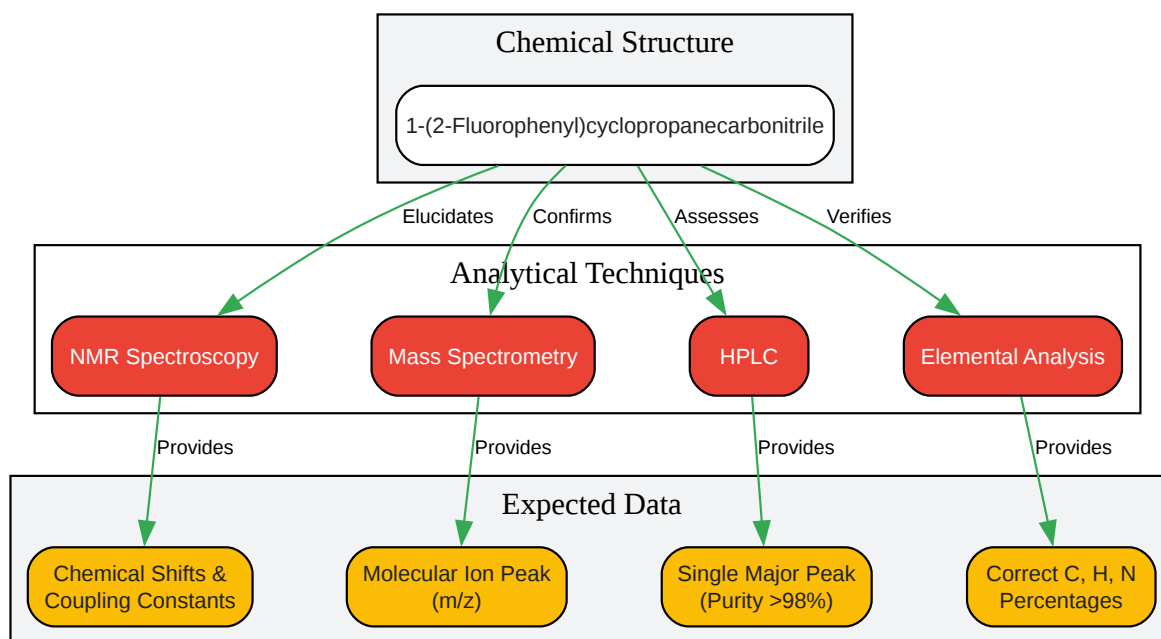
Expected Composition

Table 5: Elemental Analysis Data for C₁₀H₈FN

Element	Theoretical (%)	Experimental (%)
Carbon (C)	74.52	74.52 ± 0.4
Hydrogen (H)	5.00	5.00 ± 0.4
Nitrogen (N)	8.69	8.69 ± 0.4

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the relationship between the chemical structure and the expected data from various analytical techniques.



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Caption: Relationship between structure, techniques, and expected data.

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